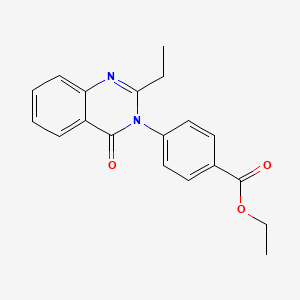
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core attached to a benzoate ester group, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminobenzoic acid with ethyl 2-oxoacetate in the presence of a suitable catalyst to form the quinazolinone core. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Applications De Recherche Scientifique
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Medicine: Research has shown that quinazolinone derivatives, including this compound, exhibit anti-inflammatory, analgesic, and antipyretic properties, making them potential candidates for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, the compound can interact with DNA and RNA, interfering with the replication and transcription processes in microbial and cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate can be compared with other quinazolinone derivatives, such as:
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate: Similar in structure but with a methyl group instead of an ethyl group, leading to different biological activities.
4-Hydroxyquinazolin-2-one: Lacks the ester group, resulting in different chemical reactivity and applications.
2-Hydroxyquinoline: A related compound with a hydroxyl group at the 2-position, exhibiting different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
68100-68-5 |
|---|---|
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-3-17-20-16-8-6-5-7-15(16)18(22)21(17)14-11-9-13(10-12-14)19(23)24-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
OUTRQKYKDWRGEN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)OCC |
Solubilité |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
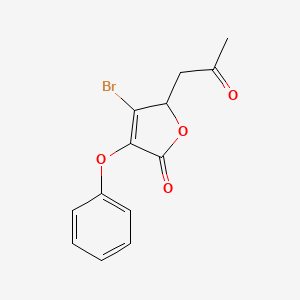
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
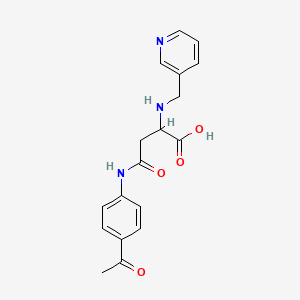

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
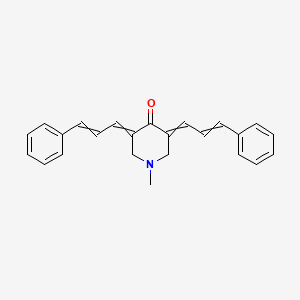
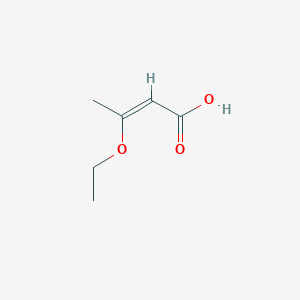
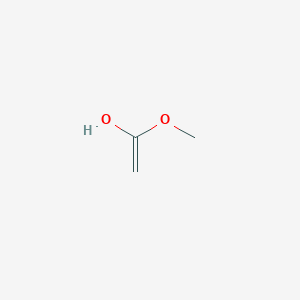
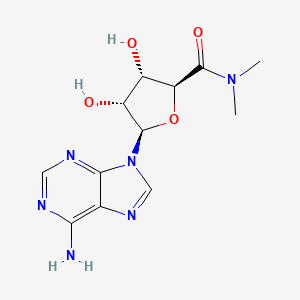
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
